2-Methylbenzene-1,3,5-trisulfonic acid

Description

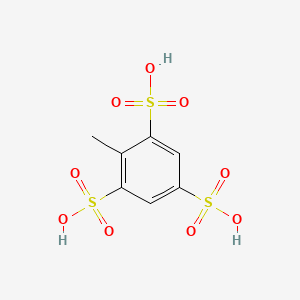

2-Methylbenzene-1,3,5-trisulfonic acid is an aromatic sulfonic acid derivative featuring a benzene core substituted with a methyl group at position 2 and sulfonic acid (-SO₃H) groups at positions 1, 3, and 4. This arrangement creates a highly symmetrical structure, which enhances its thermal stability and acidity.

Properties

CAS No. |

81212-02-4 |

|---|---|

Molecular Formula |

C7H8O9S3 |

Molecular Weight |

332.3 g/mol |

IUPAC Name |

2-methylbenzene-1,3,5-trisulfonic acid |

InChI |

InChI=1S/C7H8O9S3/c1-4-6(18(11,12)13)2-5(17(8,9)10)3-7(4)19(14,15)16/h2-3H,1H3,(H,8,9,10)(H,11,12,13)(H,14,15,16) |

InChI Key |

ICXPAILIMRETGF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methylbenzene-1,3,5-trisulfonic acid can be synthesized through the sulfonation of 2-methylbenzene (toluene). The process involves the reaction of toluene with sulfuric acid (H₂SO₄) or oleum (fuming sulfuric acid) under controlled conditions. The reaction typically proceeds as follows:

Sulfonation Reaction: Toluene is treated with concentrated sulfuric acid or oleum at elevated temperatures.

Reaction Conditions: The reaction is carried out at temperatures ranging from 80°C to 150°C, depending on the desired degree of sulfonation.

Product Isolation: The resulting product is then purified through crystallization or other separation techniques to obtain pure this compound.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale sulfonation reactors where toluene is continuously fed into the reactor along with sulfuric acid. The reaction is carefully monitored to ensure optimal yield and purity of the product. The final product is then subjected to purification processes such as filtration, washing, and drying.

Chemical Reactions Analysis

Types of Reactions

2-Methylbenzene-1,3,5-trisulfonic acid undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution: The sulfonic acid groups can participate in electrophilic aromatic substitution reactions, where electrophiles replace hydrogen atoms on the benzene ring.

Oxidation: The compound can be oxidized to form sulfonic acid derivatives with higher oxidation states.

Reduction: Reduction reactions can convert the sulfonic acid groups to sulfonate salts or other reduced forms.

Substitution: The sulfonic acid groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Electrophilic Aromatic Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are employed.

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.

Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines (NH₂) can be used for substitution reactions.

Major Products Formed

Electrophilic Aromatic Substitution: Products include halogenated or nitrated derivatives of this compound.

Oxidation: Products include sulfonic acid derivatives with higher oxidation states.

Reduction: Products include sulfonate salts or other reduced forms of the compound.

Substitution: Products include derivatives with substituted functional groups.

Scientific Research Applications

2-Methylbenzene-1,3,5-trisulfonic acid has several scientific research applications, including:

Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of sulfonated aromatic compounds.

Biology: The compound is used in biochemical assays and as a standard in analytical chemistry.

Medicine: It is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

Industry: The compound is used in the production of dyes, pigments, and surfactants. It also serves as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 2-Methylbenzene-1,3,5-trisulfonic acid involves its strong acidic properties, which allow it to act as a proton donor in various chemical reactions. The sulfonic acid groups (-SO₃H) can participate in acid-base reactions, forming sulfonate salts in the presence of bases. Additionally, the compound can undergo electrophilic aromatic substitution reactions, where the sulfonic acid groups influence the reactivity of the benzene ring by directing electrophiles to specific positions on the ring.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Trisulfonic Acid Derivatives

Key Structural Differences :

- Aromatic Core : The benzene core in this compound contrasts with the naphthalene systems in other trisulfonic acids. Naphthalene derivatives offer extended π-conjugation, enhancing interactions in biological systems or dye chemistry .

- Substituent Effects: The methyl group in the benzene derivative introduces steric hindrance and moderate hydrophobicity, whereas amino groups in naphthalene analogs (e.g., 7-Aminonaphthalene-1,3,5-trisulfonic acid) enable hydrogen bonding, increasing solubility and bioactivity .

Physical and Chemical Properties

- Acidity: Trisulfonic acids are highly acidic due to electron-withdrawing -SO₃H groups. The methyl substituent in this compound slightly reduces acidity compared to amino-substituted naphthalene analogs, where electron-donating amino groups further stabilize deprotonation .

- Solubility : All trisulfonic acids exhibit high water solubility. However, the naphthalene-based compounds (e.g., 8-[...]naphthalene-1,3,5-trisulfonic acid) may show reduced solubility in organic solvents due to their larger aromatic systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.